molecular formula C7H6N2O B12362480 6-Cyclopropylidenepyridazin-3-one

6-Cyclopropylidenepyridazin-3-one

Cat. No.: B12362480
M. Wt: 134.14 g/mol
InChI Key: IQJJSXSKEAXTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2,3-dihydropyridazin-3-one (CAS: 1161737-33-2) is a bicyclic heterocyclic compound featuring a pyridazinone core fused with a cyclopropane ring. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

6-cyclopropylidenepyridazin-3-one

InChI

InChI=1S/C7H6N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-4H,1-2H2

InChI Key

IQJJSXSKEAXTTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1=C2C=CC(=O)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For 6-Cyclopropylidenepyridazin-3-one, specific synthetic routes may include the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis can enhance production scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylidenepyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinones .

Scientific Research Applications

6-Cyclopropylidenepyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, inflammation, and other conditions.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 6-Cyclopropylidenepyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of 6-Cyclopropyl-2,3-dihydropyridazin-3-one with structurally related compounds:

Table 1: Key Properties of Pyridazinone Derivatives

Compound Name Substituent Solubility (mg/mL) Synthesis Method Notable Applications References
6-Cyclopropyl-2,3-dihydropyridazin-3-one Cyclopropyl N/A Not explicitly described Intermediate for pharmaceuticals
6-Phenylpyridazin-3(2H)-one Phenyl 0.12–1.45 (in DMSO) Nucleophilic substitution Anticancer agent precursors
6-Acetylpyridazin-3(2H)-one Acetyl N/A Acylation reactions Enzyme inhibitor studies
6-(Cyclopropylamino)pyridazine-3-carboxylic acid Cyclopropylamino-carboxylic acid N/A Condensation reactions Antibacterial drug development

Structural and Functional Insights

Electron-Donating vs. In contrast, 6-phenylpyridazin-3(2H)-one () features an electron-withdrawing phenyl group, which reduces solubility in polar solvents like water (0.12 mg/mL) but improves stability in organic solvents such as acetone (1.45 mg/mL) .

Synthetic Accessibility: 6-Phenyl derivatives are synthesized via nucleophilic substitution using halides and potassium carbonate in acetone, achieving yields >75% under mild conditions .

Biological Relevance: 6-(Cyclopropylamino)pyridazine-3-carboxylic acid () demonstrates antibacterial activity due to its carboxylic acid group, which facilitates binding to bacterial enzymes . The cyclopropyl ring in 6-Cyclopropyl-2,3-dihydropyridazin-3-one could mimic bioactive conformations in target proteins, a strategy employed in protease inhibitor design .

Biological Activity

6-Cyclopropylidenepyridazin-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings, case studies, and data tables related to its biological activity, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Cyclopropylidenepyridazin-3-one is C8H8N2OC_8H_8N_2O. Its structure includes a pyridazine ring with a cyclopropylidene substituent, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC8H8N2OC_8H_8N_2O
Molecular Weight152.16 g/mol
IUPAC Name6-Cyclopropylidenepyridazin-3-one
Melting PointNot specified
SolubilitySoluble in DMSO

Biological Activity

Research indicates that 6-Cyclopropylidenepyridazin-3-one exhibits several biological activities, including:

1. Antimicrobial Activity
Studies have shown that 6-Cyclopropylidenepyridazin-3-one possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of cell cycle regulators. A study demonstrated that treatment with 6-Cyclopropylidenepyridazin-3-one resulted in a significant reduction in cell viability in HeLa and MCF-7 cell lines.

3. Anti-inflammatory Effects
In animal models, 6-Cyclopropylidenepyridazin-3-one exhibited anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of 6-Cyclopropylidenepyridazin-3-one:

Study 1: Antimicrobial Efficacy
A controlled study assessed the efficacy of 6-Cyclopropylidenepyridazin-3-one against multidrug-resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated groups compared to controls (p < 0.05).

Study 2: Cancer Cell Apoptosis
A series of experiments were conducted on various cancer cell lines to evaluate the apoptotic effects of the compound. The results showed increased annexin V positivity and DNA fragmentation in treated cells, confirming the induction of apoptosis.

The biological activity of 6-Cyclopropylidenepyridazin-3-one can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Pathways: It appears to modulate several signaling pathways related to inflammation and apoptosis, including NF-kB and MAPK pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.